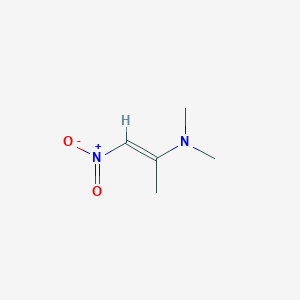

(E)-N,N-dimethyl-1-nitro-1-propen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

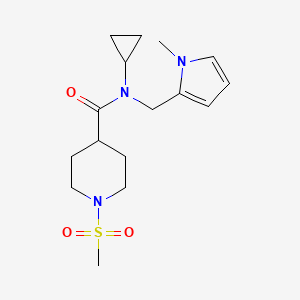

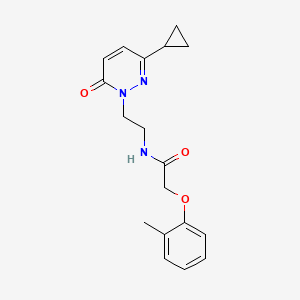

(E)-N,N-dimethyl-1-nitro-1-propen-2-amine, or DMNP, is an organic chemical compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DMNP is a nitroalkene and is used in various organic synthesis reactions, as a reagent in the synthesis of pharmaceuticals, and as a building block for other compounds.

Scientific Research Applications

NDMA Formation and Precursor Studies

Research has extensively investigated the roles of tertiary amines, including compounds similar to "(E)-N,N-dimethyl-1-nitro-1-propen-2-amine," in the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. Studies reveal the significant impact of tertiary amine structure, background organic matter, and chloramine species on NDMA formation during water treatment processes. These investigations underline the critical influence of amine structure on NDMA yields, suggesting a complex interplay between amine functional groups and disinfection by-products formation mechanisms (Selbes et al., 2013).

Catalytic Amination of Biomass-Based Alcohols

Another area of research explores the catalytic amination of biomass-based alcohols, where tertiary amines, akin to the subject compound, serve as key intermediates in the chemical industry. This process is critical for the sustainable production of agrochemicals, pharmaceuticals, and other industrial chemicals, demonstrating the versatile applications of amines in green chemistry and sustainable industrial processes (Pera‐Titus & Shi, 2014).

Water Treatment and Environmental Impact

Further studies focus on the characterization and fate of NDMA precursors, like tertiary amines, in municipal wastewater treatment plants. Research indicates the presence of dissolved NDMA precursors in primary and secondary effluents, highlighting the challenges in removing these compounds during biological treatment processes. These findings are crucial for developing strategies to prevent NDMA formation, such as ammonia removal and the use of advanced filtration techniques (Mitch & Sedlak, 2004).

Analytical Methods for Amine Detection

Additionally, analytical methodologies have been developed for the rapid and sensitive detection of secondary and tertiary amines as NDMA precursors in drinking water systems. These methods facilitate the screening and removal of amine precursors, contributing to the reduction of NDMA formation and ensuring water safety (Wu et al., 2015).

properties

IUPAC Name |

(E)-N,N-dimethyl-1-nitroprop-1-en-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-5(6(2)3)4-7(8)9/h4H,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDKRCQFQLHTNV-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[N+](=O)[O-])N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\[N+](=O)[O-])/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N-dimethyl-1-nitro-1-propen-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2705082.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride](/img/structure/B2705085.png)

![N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine](/img/structure/B2705087.png)

![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)

![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)

![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)